![molecular formula C6H2Cl3F5O2S2 B1406300 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706430-41-2](/img/structure/B1406300.png)
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride (DCPSBC) is an organosulfur compound used in the synthesis of a variety of organic and inorganic compounds. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an initiator for the polymerization of monomers, and as a catalyst for the oxidation of alcohols. DCPSBC is a colorless, crystalline solid with a molecular weight of 393.94 g/mol and a melting point of 147-148°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and is insoluble in water.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been explored in the synthesis of various sulfonyl chlorides and related derivatives, which are of interest as potential herbicides, displaying diverse structural and chemical properties (Cremlyn & Cronje, 1979).
- In a study, the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were conducted, highlighting its utility in understanding molecular interactions and reaction kinetics (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Catalysis and Chemical Transformations
- The compound's derivatives have been used as key intermediates in solid-phase synthesis, demonstrating their utility in producing diverse chemical scaffolds, which are critical in drug discovery and materials science (Fülöpová & Soural, 2015).
- In the field of organometallic chemistry, derivatives of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride have been used for perfluorophenylation of aromatic and heteroaromatic compounds, showcasing its role in introducing fluorine-containing groups, a common modification in pharmaceutical chemistry (Kamigata, Yoshikawa, & Shimizu, 1998).
Green Chemistry and Synthesis
- The compound has been part of studies aiming at the development of greener and more sustainable methods in chemical synthesis, such as in the synthesis of pesticide intermediates (Xu Zhen-yuan, 2009).
Novel Synthesis Methods
- Research has also focused on novel methods for preparing sulfonyl chlorides, demonstrating the compound's versatility in synthetic organic chemistry (Kim, Ko, & Kim, 1992).
properties
IUPAC Name |
2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F5O2S2/c7-4-1-3(18(10,11,12,13)14)2-5(8)6(4)17(9,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJTROOMWPJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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